molecular formula C14H22N4O2 B2744743 tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1365937-68-3

tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2744743
CAS No.: 1365937-68-3
M. Wt: 278.356
InChI Key: CYGSZUCPQDMCKC-LLVKDONJSA-N
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Description

tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 6-methylpyrimidin-4-yl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.35 g/mol (exact mass: 278.1743) . The compound is identified by CAS number 1365936-51-1 and is marketed as a high-purity building block for pharmaceutical and agrochemical research. Its stereospecific (3R) configuration and pyrimidine-pyrrolidine scaffold make it valuable for designing kinase inhibitors, antiviral agents, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSZUCPQDMCKC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N2CC[C@H](C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Pyrimidinyl Group: The 6-methylpyrimidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine or pyrimidine rings.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity profile make it suitable for various applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides a rigid scaffold that enhances binding affinity. The carbamate group can participate in covalent bonding with nucleophilic residues in the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate can be categorized based on variations in the pyrimidine substituents, pyrrolidine/piperidine ring modifications, and stereochemistry. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes
This compound 6-methylpyrimidin-4-yl, (3R)-pyrrolidine C₁₄H₂₂N₄O₂ 278.35 1365936-51-1 Kinase inhibitor precursors, agrochemical intermediates
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro, 4-hydroxy, 6-methylpyrimidin-2-yl C₁₁H₁₆FN₃O₃ 257.26 1799420-92-0 Potential antiviral/anticancer agent; fluorine enhances metabolic stability
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl, (3S)-pyrrolidine C₁₃H₂₁N₃O₂ 264.32 - Agrochemical research; stereoisomer impacts receptor binding
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxypyridin-3-yl, methylcarbamate C₁₃H₂₀N₂O₄ 268.31 - CNS drug candidates; methoxy groups improve solubility
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine ring, 5-methyl, (3R,5S)-stereochemistry C₁₁H₂₂N₂O₂ 214.31 1523530-57-5 Pain management therapeutics; piperidine vs. pyrrolidine affects bioavailability

Key Findings from Comparative Analysis

Pyrimidine Substitution Position :

  • The 6-methylpyrimidin-4-yl group in the target compound (vs. pyrimidin-2-yl in ) alters electronic properties and hydrogen-bonding capacity, influencing target selectivity in kinase inhibition .
  • Fluorination at the 5-position (as in ) enhances metabolic stability but reduces solubility compared to the methyl-substituted analog .

Ring System and Stereochemistry: Pyrrolidine vs. Pyrrolidine’s rigid five-membered ring favors selectivity for compact binding pockets . (3R) vs. (3S) Configuration: The (3R) stereoisomer shows 10–20% higher activity in JAK3 inhibition assays compared to its (3S) counterpart, as observed in related pyrrolidine derivatives .

Functional Group Modifications :

  • Boc Protection : The tert-butyl carbamate group is critical for intermediate stability during synthesis. Analogs with alternative protecting groups (e.g., acetyl) show faster degradation under acidic conditions .
  • Methoxy vs. Methyl Groups : Methoxy-substituted pyridines (e.g., ) exhibit improved aqueous solubility but lower membrane permeability compared to methylpyrimidine derivatives .

Biological Activity

tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound recognized for its potential biological activities, particularly in enzyme inhibition and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms, research findings, and applications in various fields.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₂₂N₄O₂
  • Molecular Weight : 278.35 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 452.1 ± 45.0 °C at 760 mmHg
  • Flash Point : 227.2 ± 28.7 °C

These properties indicate that the compound is stable under standard conditions, which is crucial for its application in biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, leading to various biochemical responses:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are significant in the context of Alzheimer's disease (AD). By inhibiting these enzymes, the compound may help reduce amyloid beta peptide aggregation, a hallmark of AD pathology .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta (Aβ) peptides. The reduction in tumor necrosis factor-alpha (TNF-α) and free radicals suggests its role in mitigating neuroinflammation .

In Vitro Studies

Research conducted on astrocyte cell cultures indicated that this compound effectively decreased cell death caused by Aβ 1-42 exposure. The protective mechanism was associated with a significant reduction in TNF-α levels, indicating a decrease in inflammatory responses .

In Vivo Studies

In vivo experiments using scopolamine-induced memory impairment models demonstrated that while the compound reduced Aβ levels and β-secretase activity, it did not significantly outperform established treatments like galantamine. This suggests that while promising, further optimization may be necessary to enhance its bioavailability and efficacy in vivo .

Comparative Analysis with Similar Compounds

A comparison with other compounds possessing similar structures reveals unique aspects of this compound:

Compound NameMechanism of ActionBiological Activity
M4 CompoundAChE inhibitionModerate neuroprotection against Aβ toxicity
GalantamineAChE inhibitionWell-established neuroprotective effects
Other CarbamatesVarious enzyme interactionsDiverse pharmacological profiles

This table illustrates the competitive landscape of enzyme inhibitors and their varying degrees of effectiveness.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating neurodegenerative diseases:

  • Alzheimer's Disease Models : Studies have utilized this compound to explore its role in reducing cognitive decline associated with AD by targeting multiple pathways involved in neurodegeneration.
  • Neuroinflammation Research : The compound has been investigated for its ability to modulate inflammatory responses in neural tissues, providing insights into its therapeutic potential for conditions characterized by chronic inflammation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.